2-(Furan-3-yl)pyrimidine-4,6-diol
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Overview
Description
2-(Furan-3-yl)pyrimidine-4,6-diol is a heterocyclic compound that features both furan and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-3-yl)pyrimidine-4,6-diol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of furan derivatives with pyrimidine precursors in the presence of catalysts. For instance, the use of Lewis acids such as ZrCl4/ZnI2 can facilitate the cyclization process, yielding the desired compound with high efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Furan-3-yl)pyrimidine-4,6-diol can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Furanones and pyrimidine derivatives.
Reduction: Dihydrofuran and reduced pyrimidine derivatives.
Substitution: Various substituted furan and pyrimidine compounds.
Scientific Research Applications
2-(Furan-3-yl)pyrimidine-4,6-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as kinase inhibitors.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(Furan-3-yl)pyrimidine-4,6-diol involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit protein kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt cellular signaling pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-(Furan-2-yl)pyrimidine-4,6-diol
- 2-(Thiophen-3-yl)pyrimidine-4,6-diol
- 2-(Pyridin-3-yl)pyrimidine-4,6-diol
Uniqueness
2-(Furan-3-yl)pyrimidine-4,6-diol is unique due to the presence of both furan and pyrimidine rings, which confer distinct electronic and steric properties. This combination enhances its reactivity and potential for diverse applications compared to similar compounds .
Properties
IUPAC Name |
2-(furan-3-yl)-4-hydroxy-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c11-6-3-7(12)10-8(9-6)5-1-2-13-4-5/h1-4H,(H2,9,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLEYSDGQKNPIED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=NC(=CC(=O)N2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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